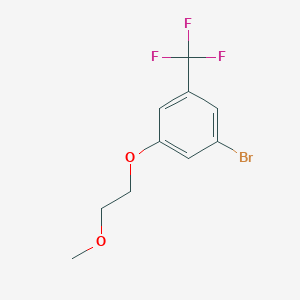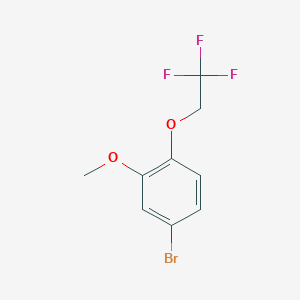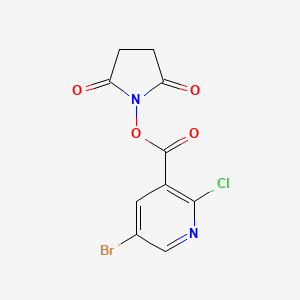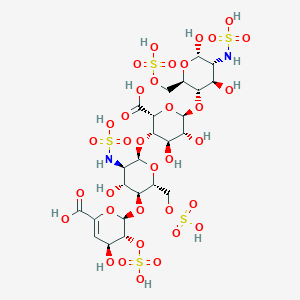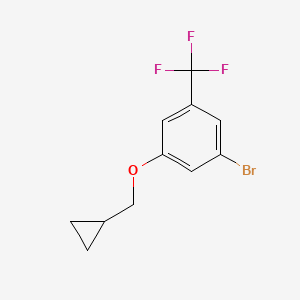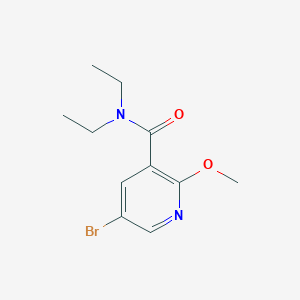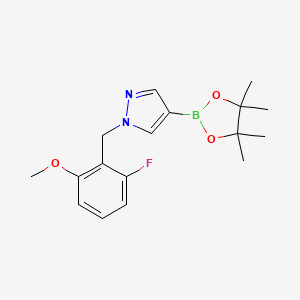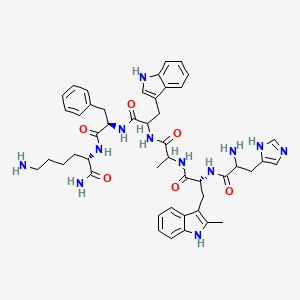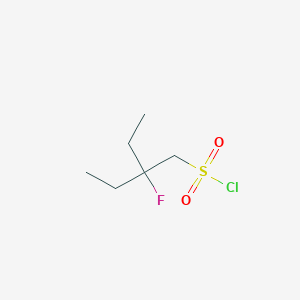
2-乙基-2-氟丁烷-1-磺酰氯
描述
2-Ethyl-2-fluorobutane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C6H12ClFO2S and its molecular weight is 202.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-2-fluorobutane-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-2-fluorobutane-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
磺胺类药物的合成
2-乙基-2-氟丁烷-1-磺酰氯: 是合成磺胺类药物的关键中间体。这些药物是一类含有磺酰胺基团的抗生素,用于治疗细菌感染。 该化合物中的磺酰氯基团与氨或胺反应生成磺酰胺,它们是磺胺类药物中的活性成分 .
腐蚀抑制
由于其强酸类似物的性质,该化合物可用于腐蚀抑制。 它可以在金属上形成保护层,防止它们与导致腐蚀的环境因素发生反应 .
含氟聚合物的开发
2-乙基-2-氟丁烷-1-磺酰氯中的氟原子可用于制备含氟聚合物。 这些聚合物具有独特的特性,例如高化学和热稳定性,使其适用于恶劣环境 .
表面活性剂的生产
该化合物的衍生物可用于生产具有低表面张力的表面活性剂,这在各种工业和消费产品中至关重要。 它们在制造含氟表面活性剂方面特别有价值,这些表面活性剂以其高化学和热稳定性而闻名 .
化学合成的超纯试剂
作为超纯试剂,2-乙基-2-氟丁烷-1-磺酰氯可用于化学合成,其中选择性和反应性至关重要。 其透明的浅色液体形式使其成为化学实验室的通用资产 .
有机合成的中间体
该化合物是有机合成的中间体,特别是在需要良好离去基团的反应中。 其磺酰氯基团对亲核试剂具有高度反应性,使其成为复杂有机合成的宝贵化合物 .
材料科学研究
在材料科学中,2-乙基-2-氟丁烷-1-磺酰氯由于氟的存在,可以帮助开发具有特定特性的材料,例如提高使用温度和降低可燃性 .
环境研究
对含氟化合物环境影响的研究也可以利用2-乙基-2-氟丁烷-1-磺酰氯。 它可以作为模型化合物来研究含氟材料在环境中的行为和降解 .
生化分析
Biochemical Properties
2-Ethyl-2-fluorobutane-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonyl fluorides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the generation of fluorosulfonyl radicals, which are crucial in the synthesis of diverse functionalized sulfonyl fluorides . These interactions are typically characterized by the substitution of the fluoride leaving group by nucleophiles such as amines, phenoxides, and enolates .
Cellular Effects
2-Ethyl-2-fluorobutane-1-sulfonyl chloride influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate fluorosulfonyl radicals can lead to modifications in cellular proteins and enzymes, thereby altering cell function . These changes can impact cell signaling pathways and gene expression, leading to varied cellular responses.
Molecular Mechanism
At the molecular level, 2-Ethyl-2-fluorobutane-1-sulfonyl chloride exerts its effects through binding interactions with biomolecules. It acts as an electrophile in palladium-catalyzed cross-coupling reactions, where the fluoride leaving group is substituted by nucleophiles . This mechanism involves enzyme inhibition or activation, depending on the specific biochemical context. The compound’s interactions can lead to changes in gene expression and enzyme activity, influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethyl-2-fluorobutane-1-sulfonyl chloride can change over time. The compound is known for its stability in common organic solvents and its resistance to hydrolysis . Over extended periods, it may undergo degradation, which can affect its long-term impact on cellular function. Studies have shown that the compound remains stable at pH levels below 12, but its stability can be compromised under more extreme conditions .
Dosage Effects in Animal Models
The effects of 2-Ethyl-2-fluorobutane-1-sulfonyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical interactions, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels . High doses can result in significant alterations in cellular metabolism and gene expression, potentially leading to adverse outcomes.
Metabolic Pathways
2-Ethyl-2-fluorobutane-1-sulfonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into sulfonyl fluorides . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in generating fluorosulfonyl radicals is particularly noteworthy, as these radicals participate in numerous biochemical reactions .
Transport and Distribution
Within cells and tissues, 2-Ethyl-2-fluorobutane-1-sulfonyl chloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s solubility in organic solvents facilitates its distribution within the cellular environment, allowing it to reach its target sites effectively .
Subcellular Localization
The subcellular localization of 2-Ethyl-2-fluorobutane-1-sulfonyl chloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The compound’s activity and function can be affected by its localization, as it interacts with various biomolecules in different subcellular environments. This localization is crucial for its role in biochemical reactions and cellular processes .
属性
IUPAC Name |
2-ethyl-2-fluorobutane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClFO2S/c1-3-6(8,4-2)5-11(7,9)10/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFGBFDLYMUNCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CS(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane](/img/structure/B1485845.png)
![2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid](/img/structure/B1485847.png)
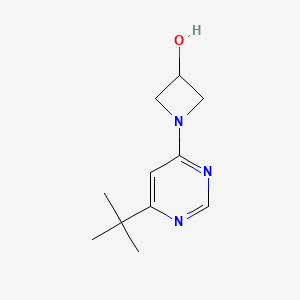
![1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B1485849.png)
![[(1-Fluorocyclopentyl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B1485855.png)
